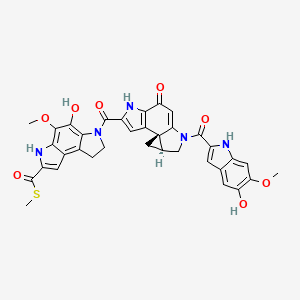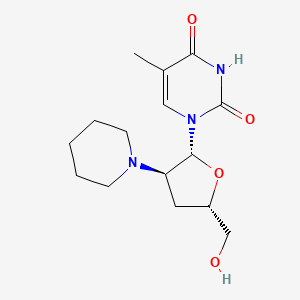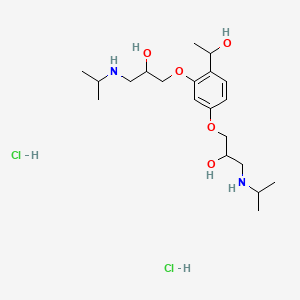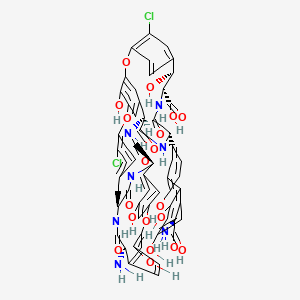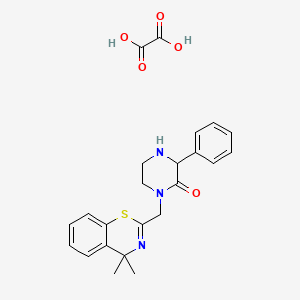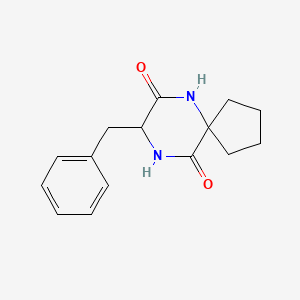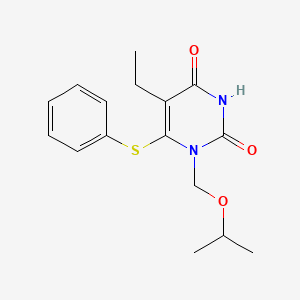
5-Ethyl-1-((isopropyloxy)methyl)-6-(phenylthio)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-((isopropyloxy)methyl)-6-(phenylthio)uracil is a synthetic organic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of an ethyl group, an isopropyloxy methyl group, and a phenylthio group attached to the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((isopropyloxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Uracil Core: The uracil core can be synthesized through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Isopropyloxy Methyl Group: This step involves the reaction of the uracil derivative with isopropyl alcohol and formaldehyde under acidic conditions to form the isopropyloxy methyl group.
Addition of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the uracil ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-((isopropyloxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the phenylthio group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyloxy methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-((isopropyloxy)methyl)-6-(phenylthio)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-((isopropyloxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyluracil: A simpler uracil derivative with a methyl group instead of the ethyl and phenylthio groups.
6-Phenylthiouracil: Similar to 5-Ethyl-1-((isopropyloxy)methyl)-6-(phenylthio)uracil but lacks the ethyl and isopropyloxy methyl groups.
1-Isopropyluracil: Contains an isopropyl group instead of the isopropyloxy methyl and phenylthio groups.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl, isopropyloxy methyl, and phenylthio groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
136160-38-8 |
|---|---|
Molekularformel |
C16H20N2O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-ethyl-6-phenylsulfanyl-1-(propan-2-yloxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3S/c1-4-13-14(19)17-16(20)18(10-21-11(2)3)15(13)22-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,17,19,20) |
InChI-Schlüssel |
GXUOHKNVGDGRDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=O)NC1=O)COC(C)C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


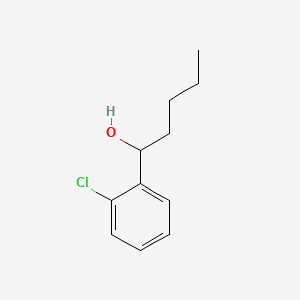
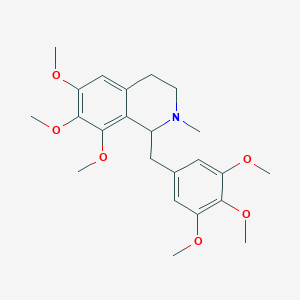
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)
![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
